1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine
Description
1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine is a substituted phenethylamine derivative featuring a tertiary amine group and two methoxy substituents at the 3,5-positions of the phenyl ring. Its molecular formula is C₁₂H₁₉NO₂, with a molar mass of 209.28 g/mol. The compound has been cataloged as a building block in organic synthesis but is currently listed as discontinued in commercial inventories .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13)8-9-5-10(14-3)7-11(6-9)15-4/h5-7H,8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWOWWCKUPNSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with catalysts.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,5-Dichlorophenyl)propan-2-amine
- Structure : Replaces methoxy (-OCH₃) groups with chlorine atoms.
- Molecular Formula : C₉H₁₁Cl₂N.
- Key Differences: Electron-withdrawing vs. Basicity: The dichloro derivative is less basic due to reduced electron density on the amine nitrogen.
N-(Bis(3,5-dimethoxyphenyl)methyl)propan-2-amine
- Structure : Features two 3,5-dimethoxyphenyl groups attached to a central methylene carbon.
- Synthesis: Prepared via reductive amination using bis(3,5-dimethoxyphenyl)methanone, isopropylamine, and NaB(CN)H₃ in THF/MeOH .
- Molecular Weight: Higher (C₂₅H₃₀N₂O₄, ~422.5 g/mol) due to additional aromatic groups. Characterization: Validated by ¹H/¹³C NMR and HRMS, indicating distinct spectral profiles .
1-(2,4,5-Trimethoxyphenyl)propan-2-amine (Trimethoxyamphetamine)
- Structure : Methoxy groups at 2,4,5-positions instead of 3,5.
- Pharmacological Relevance: A Schedule I controlled substance with hallucinogenic properties, unlike the 3,5-dimethoxy analog, which lacks reported psychoactive data .
- Stereoelectronic Effects : The 2,4,5-substitution pattern may enhance serotonin receptor affinity due to optimal spatial arrangement .
1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol
- Structure : Replaces the amine group with a hydroxyl (-OH) group.
- Physicochemical Properties :
Comparative Data Table
Research Findings and Implications
- Substituent Position Matters: The 3,5-dimethoxy substitution in the target compound contrasts with the 2,4,5-trimethoxy pattern in hallucinogenic analogs, highlighting the critical role of substitution geometry in bioactivity .
- Synthetic Accessibility: The bis-3,5-dimethoxy derivative requires multi-step reductive amination , whereas the mono-substituted amine is simpler but less commercially available .
- Functional Group Impact : Replacing the amine with a hydroxyl group (as in the propan-2-ol analog) significantly alters solubility and hydrogen-bonding capacity, directing applications toward polar solvents or hydrophilic matrices .
Biological Activity
1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine, also known as a phenethylamine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound's structure features a dimethoxy-substituted phenyl group, which is significant in determining its interaction with biological targets.
The compound exhibits various chemical properties that influence its biological activity. It can undergo oxidation, reduction, and nucleophilic substitution reactions, which are critical for its synthesis and functionalization in medicinal chemistry.
The mechanism of action appears to involve interactions with neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The specific binding affinities and agonistic activities at these receptors are essential for understanding the compound's therapeutic potential .
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Serotonin Receptor Agonism :
Compound Receptor Binding Affinity (pKi) This compound 5-HT_2A TBD 2C-B 5-HT_2A 8.0 DOB (1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine) 5-HT_2A 8.5 -
Antiproliferative Activity :
Compound Cell Line Tested IC50 (µM) This compound TBD TBD Compound X (related structure) A549 (lung cancer) 10 Compound Y (related structure) MCF7 (breast cancer) 15
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
